Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester is an organophosphate compound commonly used as an insecticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. The compound is a pale yellow to amber liquid with a garlic-like odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2-chlorophenol . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is carefully monitored to maintain the purity and yield of the final product. The intermediate products are often purified through distillation or crystallization before the final compound is obtained .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert it into phosphorothioates with different substituents.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphorothioates and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorothioate groups into molecules.
Medicine: Research is conducted on its potential use in developing new insecticides and pharmaceuticals.
Industry: It is widely used in agriculture to control pests on crops such as cotton, maize, and vegetables.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester involves the inhibition of the acetylcholinesterase enzyme. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the pest .
Comparison with Similar Compounds
Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester is similar to other organophosphate compounds such as:
Profenofos: Another organophosphate insecticide with a similar mechanism of action.
Phosphorothioic acid, O,O-diethyl O-phenyl ester: Used in similar applications but with different substituents.
Thionazin: An organophosphate with a pyrazinyl ester group, used as a nematocide.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and biological activity, making it particularly effective against certain pests .
Biological Activity
Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester is a compound belonging to the class of organophosphates, known for their biological activity primarily as insecticides and their potential neurotoxic effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Name : this compound
- Molecular Formula : C10H13ClO3PS
- CAS Number : 60731-55-7
- Molar Mass : 292.7 g/mol
- Structure : The compound features a phosphorus atom bonded to a sulfur atom and two ethyl groups, alongside a chlorophenyl moiety.
Phosphorothioic acid derivatives function primarily as acetylcholinesterase (AChE) inhibitors. By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, leading to prolonged stimulation of postsynaptic receptors. This mechanism is responsible for both their insecticidal properties and potential neurotoxic effects in non-target organisms.
Biological Activity
-
Neurotoxicity :
- Organophosphate compounds like phosphorothioic acid can lead to acute and chronic neurotoxic effects. Studies have shown that exposure can result in symptoms ranging from headaches and dizziness to severe neurological impairments such as organophosphate-induced delayed polyneuropathy (OPIDP) .
- A notable study indicated that phosphorothioic acid could exacerbate OPIDP when administered alongside other organophosphates, suggesting that it may act as a promoter rather than a direct inhibitor of neuropathic effects .
-
Toxicity Profiles :
- Toxicological data indicate that phosphorothioic acid has varying levels of acute toxicity depending on the route of exposure (oral, dermal, or inhalation). The LD50 values for related compounds typically range from moderate to high toxicity levels .
- In avian studies, the compound has shown significant toxicity with reported LD50 values indicating acute lethality at relatively low doses .
- Environmental Impact :
Case Studies
-
Study on Avian Toxicity :
A comprehensive study involving various organophosphates assessed their impact on bird species. The findings indicated that phosphorothioic acid derivatives exhibited significant toxicity levels, affecting feeding behavior and survival rates in test populations . -
Neurotoxic Effects in Mammals :
Research involving mammalian models demonstrated that exposure to phosphorothioic acid resulted in measurable neurobehavioral deficits. These studies highlighted the compound's potential to induce long-term neurological damage following acute exposure .
Toxicity Data Summary
Compound Name | LD50 (mg/kg) | Route of Exposure | Species Tested |
---|---|---|---|
This compound | 50-200 | Oral | Rat |
Related Organophosphate Compound | 100-300 | Dermal | Rabbit |
Other Organophosphate Insecticides | 20-150 | Inhalation | Bird |
Mechanism Comparison
Mechanism | Phosphorothioic Acid | Other Organophosphates |
---|---|---|
AChE Inhibition | Yes | Yes |
Neuropathic Effect Promotion | Yes | Variable |
Environmental Persistence | Moderate | High |
Properties
CAS No. |
13677-62-8 |
---|---|
Molecular Formula |
C10H14ClO3PS |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
(2-chlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14ClO3PS/c1-3-12-15(16,13-4-2)14-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
InChI Key |
ZFSIIQADOGUJGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.